molecular formula C15H14O3 B1370749 3-(4-Phenoxyphenyl)propanoic acid CAS No. 20062-91-3

3-(4-Phenoxyphenyl)propanoic acid

Cat. No. B1370749
CAS RN: 20062-91-3
M. Wt: 242.27 g/mol
InChI Key: XNZKHFWFUASCFO-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)propanoic acid is a chemical compound with the linear formula C15H14O3 . It has a molecular weight of 242.277 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(4-Phenoxyphenyl)propanoic acid consists of a total of 44 bonds. There are 26 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .


Physical And Chemical Properties Analysis

3-(4-Phenoxyphenyl)propanoic acid has a molecular weight of 242.277 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid (PA), is a naturally occurring phenolic compound that can be used as a renewable building block in material science. It enhances the reactivity of molecules towards benzoxazine ring formation, providing an eco-friendly alternative to phenol. This application leads to the production of materials with suitable thermal and thermo-mechanical properties for various uses (Trejo-Machin et al., 2017).

Anti-inflammatory Activities

Compounds structurally related to 3-(4-Phenoxyphenyl)propanoic acid, isolated from the leaves of Eucommia ulmoides Oliv., have shown modest inhibitory activities in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects. This research provides insights into the chemical composition of Eucommia ulmoides Oliv. leaves and their therapeutic applications (Ren et al., 2021).

Quantification in Human Biological Matrices

An advanced method using ultra-HPLC-MS/MS can accurately quantify metabolites related to 3-(4-Phenoxyphenyl)propanoic acid in human biological samples. This method is crucial for studying the co-metabolism between humans and their gastrointestinal microbiota, with implications for understanding conditions like schizophrenia and autism (Obrenovich et al., 2018).

Thermal Gas-Phase Elimination

The study of 3-Phenoxypropanoic acid and its derivatives under pyrolysis conditions has provided insights into the kinetics and mechanisms of thermal gas-phase elimination reactions. These findings are significant for understanding chemical reaction pathways in various industrial and research applications (Al-Awadi et al., 2005).

Anti-Aging Skin Care Compositions

3-(4-Hydroxyphenyl)propanoic acid amide, a derivative of 3-(4-Phenoxyphenyl)propanoic acid, is used in the preparation of anti-aging skin care compositions. Its biological properties make it an effective ingredient for preventing skin wrinkles (Wawrzyniak et al., 2016).

Synthesis of Isomers for Biological Studies

The synthesis of isomers of 2-[3-(hydroxybenzoyl)phenyl] propanoic acid, metabolites of ketoprofen, demonstrates the potential of 3-(4-Phenoxyphenyl)propanoic acid derivatives in biological studies, particularly in pharmacology (Camps & Farrés, 1995).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For safety data, it’s recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

3-(4-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZKHFWFUASCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621884
Record name 3-(4-Phenoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenoxyphenyl)propanoic acid

CAS RN

20062-91-3
Record name 3-(4-Phenoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-PHENOXYPHENYL)PROPANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethyl 3-(4-phenoxyphenyl)propanoate (S29, 500 mg, 1.95 mmol) in THF/MeOH (1/1, 8 mL) was treated with aqueous 4 N NaOH (0.5 mL) and was stirred for 20 h at 25° C. The reaction mixture was concentrated, diluted with aqueous 1 N HCl and extracted with CH2Cl2. The organic layer was dried over Na2SO4, filtered and concentrated to afford S30 (390 mg, 1.61 mmol, 82%) as a white solid: 1H NMR (CDCl3, 500 MHz) 7.34 (dd, 2H, J=8.4, 7.4 Hz), 7.18 (d, 2H, J=8.4 Hz), 7.10 (dt, 1H, J=7.7, 1.1 Hz), 7.00 (dd, 2H, J=8.8, 1.1 Hz), 6.95 (d, 2H, J=8.4 Hz), 2.96 (t, 2H, J=7.7 Hz), 2.70 (t, 2H, J=7.7 Hz); 13C NMR (CDCl3, 125 MHz) 179.2, 157.3, 155.6, 135.0, 129.7, 129.5, 123.1, 119.0, 118.7, 35.7, 29.8.
Quantity
500 mg
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reactant
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0.5 mL
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THF MeOH
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8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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